REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][S:9]([CH3:11])=[O:10])=[CH:4][N:3]=1.[N-:12]=[N+]=[N-].[Na+].S(=O)(=O)(O)O>C(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][S:9]([CH3:11])(=[NH:12])=[O:10])=[CH:4][N:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
7.34 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1)CS(=O)C
|
Name
|
|
Quantity
|
4.04 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the residue was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
did not rise above 8° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated at 55° C. for 2.5 h
|
Duration
|
2.5 h
|
Type
|
CUSTOM
|
Details
|
The solvent was decanted into a separation funnel
|
Type
|
DISSOLUTION
|
Details
|
dissolved in water
|
Type
|
WAIT
|
Details
|
After a few minutes
|
Type
|
ADDITION
|
Details
|
by slowly adding solid Na2CO3
|
Type
|
CUSTOM
|
Details
|
The extra salt was removed by filtration (a portion of the filtrate
|
Type
|
CUSTOM
|
Details
|
was sucked into trap
|
Type
|
CUSTOM
|
Details
|
was not recovered) and the filtrate
|
Type
|
EXTRACTION
|
Details
|
was extracted with CH2Cl2 three times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was triturated in CH2Cl2-ether (1:10
|
Type
|
FILTRATION
|
Details
|
The white solid was filtered
|
Type
|
WASH
|
Details
|
washed with CH2Cl2-ether (1:10
|
Type
|
CUSTOM
|
Details
|
v/v) and dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C=C1)CS(=O)(=N)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 34% |
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |